molecular formula C10H9NO2 B2678888 3-(1,3-Dioxolan-2-yl)benzonitrile CAS No. 153329-04-5

3-(1,3-Dioxolan-2-yl)benzonitrile

Cat. No.: B2678888
CAS No.: 153329-04-5
M. Wt: 175.187
InChI Key: BYKDCLKZFBKIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Role of the Dioxolane Moiety in Organic Synthesis

The 1,3-dioxolane (B20135) moiety is a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. wikipedia.org In the context of synthetic organic chemistry, its most prominent role is as a protecting group for carbonyl compounds, specifically aldehydes and ketones. wikipedia.org This is achieved by converting the carbonyl group into a cyclic acetal (B89532) or ketal by reacting it with ethylene (B1197577) glycol, a process that is typically catalyzed by acid. wikipedia.org

The significance of the dioxolane group lies in its stability under a variety of reaction conditions where a free carbonyl group would react. It is generally resistant to nucleophiles, bases, and reducing agents. rsc.org This stability allows chemists to perform reactions on other functional groups within a complex molecule without affecting the masked carbonyl group. For instance, the presence of the dioxolane in 3-(1,3-Dioxolan-2-yl)benzonitrile allows for selective reduction of the nitrile group to an amine or hydrolysis to a carboxylic acid without interference from the protected aldehyde group.

Once the desired transformations are complete, the dioxolane group can be readily removed, regenerating the original carbonyl functionality. This deprotection is typically accomplished by hydrolysis under aqueous acidic conditions. rsc.org The ease of both formation and removal makes the 1,3-dioxolane an efficient and widely used tool in multistep synthesis. organic-chemistry.org Dioxolanes are also found in some natural products and have been explored for applications in materials science and as solvents. wikipedia.orgrsc.orgacs.org

Overview of Benzonitrile (B105546) Derivatives in Synthetic Chemistry

Benzonitrile derivatives are a class of aromatic compounds characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring. atamankimya.com This functional group imparts unique reactivity, making these compounds highly versatile building blocks and intermediates in organic synthesis. atamankimya.comwikipedia.org The nitrile group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.

Benzonitrile and its derivatives are precursors to a wide array of other functional groups. atamankimya.com Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield benzoic acids or benzamides. wikipedia.org

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can convert the nitrile group into a benzylamine. wikipedia.org

Organometallic Reactions: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis. wikipedia.org

Furthermore, benzonitrile derivatives can act as ligands, forming coordination complexes with transition metals. atamankimya.comwikipedia.org These complexes are often soluble in organic solvents and can serve as useful synthetic intermediates themselves, as the benzonitrile ligand can be easily displaced by stronger ligands. atamankimya.comwikipedia.org The versatility of benzonitriles has led to their use in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. atamankimya.comontosight.aiontosight.ai

Research Landscape and Future Directions for this compound

The research landscape for this compound is primarily centered on its utility as a synthetic intermediate. Its structure is strategically designed for the sequential or selective reaction of its two functional groups. A key application is its role as a stable precursor to 3-cyanobenzaldehyde (B1676564), which is generated upon acidic hydrolysis of the dioxolane ring. This makes it a valuable reagent in synthetic pathways where the aldehyde functionality needs to be introduced at a later stage.

Key Reactions of this compound
Reaction TypeDescriptionProduct Type
OxidationThe nitrile group can be oxidized to the corresponding carboxylic acid. Carboxylic Acid Derivative
ReductionThe nitrile group can be reduced to an amine. Amine Derivative
SubstitutionThe benzene ring can undergo electrophilic substitution reactions. Substituted Benzene Derivative
DeprotectionAcid-catalyzed hydrolysis of the dioxolane ring reveals the aldehyde functionality. 3-Cyanobenzaldehyde

Future research is likely to continue leveraging this compound as a building block for more complex molecular architectures. The unique positioning of the protected aldehyde and the nitrile group allows for the synthesis of a variety of substituted aromatic compounds. For instance, the nitrile can be converted into other functional groups, followed by deprotection of the aldehyde, which can then undergo further reactions like Wittig olefination or reductive amination.

There is potential for the development of novel heterocyclic compounds starting from this intermediate. The combination of the nitrile and the latent aldehyde functionality in a single molecule offers a pathway to fused ring systems of interest in medicinal chemistry and materials science. ontosight.aicymitquimica.comcymitquimica.com Future studies may focus on synthesizing a library of derivatives from this compound and screening them for biological activity or interesting photophysical properties. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKDCLKZFBKIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways to 3-(1,3-Dioxolan-2-yl)benzonitrile

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the formation of the 1,3-dioxolane (B20135) ring from a suitable precursor or the construction of the benzonitrile (B105546) moiety on a dioxolane-containing scaffold.

Synthesis via 3-Bromobenzonitrile (B1265711) Cyclization with Ethylene (B1197577) Glycol

One documented pathway involves the reaction of 3-bromobenzonitrile with ethylene glycol. This method typically employs a base, such as potassium carbonate, and is carried out under reflux conditions to facilitate the cyclization and formation of the 1,3-dioxolane ring. The reaction proceeds via a nucleophilic substitution mechanism where the ethylene glycol displaces the bromine atom, although the direct cyclization to form the acetal (B89532) from a bromo-precursor is less common than acetalization of an aldehyde. A more typical approach would involve conversion of the bromo group to a formyl group prior to acetalization. However, some literature points to direct reaction pathways.

Acetalization of 3-Cyanobenzaldehyde (B1676564)

The most direct and widely utilized method for synthesizing this compound is the acetalization of 3-cyanobenzaldehyde. chemicalbook.comsigmaaldrich.comchemspider.comnih.govsigmaaldrich.com This reaction serves as a protection strategy for the aldehyde group, converting it into a cyclic acetal. The process involves reacting 3-cyanobenzaldehyde with ethylene glycol in the presence of an acid catalyst. rsc.org

The reaction is typically performed in a solvent like toluene (B28343), which allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the formation of the dioxolane product. rsc.org

A representative procedure is outlined below:

Reactants : 3-Cyanobenzaldehyde and Ethylene Glycol

Catalyst : p-Toluenesulfonic acid (PTSA)

Solvent : Toluene

Conditions : Reflux with azeotropic water removal

This method is highly efficient, with reported yields often exceeding 85%. rsc.org For instance, a similar synthesis starting from 4-cyanobenzaldehyde (B52832) yielded the corresponding product in 85% yield after refluxing for 12 hours. rsc.org Another example, the acetalization of 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863), achieved a 97.9% yield at room temperature using p-toluenesulfonic acid in dichloromethane (B109758). chemicalbook.com

ReactantCatalystSolventConditionsYieldReference
4-Cyanobenzaldehydep-Toluenesulfonic acidTolueneReflux, 12h85% rsc.org
4-(4-bromo-3-formylphenoxy)benzonitrilep-Toluenesulfonic acidDichloromethane20-25°C97.9% chemicalbook.com
Terephthalaldehydep-Toluenesulfonic acidTolueneReflux68.5%

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a versatile strategy for forming carbon-carbon bonds, which can be applied to the synthesis of precursors for this compound. For example, the Suzuki-Miyaura coupling can be employed to link an arylboronic acid with an aryl halide. nih.govgoogle.com In this context, one could couple a boronic acid derivative of benzonitrile with a dioxolane-substituted aryl halide, or vice-versa.

Prior art methods have utilized palladium acetate (B1210297) and triphenylphosphine (B44618) to couple 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (B44825) with a brominated pyridine (B92270) derivative. google.com The Sonogashira reaction, another palladium-catalyzed process, has been used to couple bromovinyl acetals with terminal alkynes, demonstrating the compatibility of the dioxolane group under these conditions. scispace.com Furthermore, ligand-less palladium catalysts have been shown to be effective in the direct arylation of thiophenes with aryl bromides, including those containing dioxolane moieties. sci-hub.ru

These approaches highlight the utility of palladium catalysis in constructing the carbon framework of complex molecules related to this compound.

Nucleophilic Aromatic Substitution Strategies in Related Syntheses

Nucleophilic aromatic substitution (SNAr) offers another synthetic route, particularly for introducing the nitrile group or other functionalities onto an aromatic ring that already contains the dioxolane moiety. For an SNAr reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (such as a halide) present. thieme-connect.debeilstein-journals.orgacs.org

A relevant example is the synthesis of 4-(1,3-Dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile, where a fluorine atom is displaced by a triazole nucleophile under reflux conditions, achieving an 87% yield. This demonstrates that a leaving group on a benzonitrile ring can be substituted by a nucleophile in the presence of a dioxolane group, suggesting the viability of SNAr in related synthetic schemes.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction times and waste. For the synthesis of this compound and related compounds, catalyst selection is a key parameter.

Catalyst Selection and Activity Profiles

For Acetalization: The formation of the 1,3-dioxolane ring from an aldehyde and ethylene glycol is an acid-catalyzed process. p-Toluenesulfonic acid (PTSA) is a commonly used, effective, and inexpensive catalyst for this transformation. rsc.orgchemicalbook.com Other solid acid catalysts can also be employed, potentially offering advantages in terms of separation and reusability. nih.gov

For Palladium-Catalyzed Cross-Coupling: The choice of palladium catalyst and ligands is critical for the success of cross-coupling reactions. A study on the Suzuki-Miyaura coupling of benzophosphol-3-yl triflates with arylboronic acids found that Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, was the most active catalyst compared to others like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). nih.gov

The efficiency of Pd(PPh₃)₄ was shown to be dependent on the solvent and temperature, with higher temperatures generally leading to better conversion. nih.gov

Comparative Activity of Palladium Catalysts in a Suzuki Coupling

Catalyst Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ Toluene 110 91 nih.gov
Pd(PPh₃)₄ DME 80 79 nih.gov
Pd(OAc)₂ / PPh₃ Toluene 110 69 nih.gov
PdCl₂ Toluene 110 13 nih.gov

In some cases, ligand-less palladium catalysts, such as Pd(OAc)₂, can be highly efficient, particularly at low catalyst loadings (0.1–0.001 mol%), for direct arylation reactions. sci-hub.ru The optimization of the catalyst system, including the choice of metal, ligand, solvent, base, and temperature, is essential for achieving high yields and selectivity in these advanced synthetic transformations.

Solvent Effects on Reaction Kinetics and Outcome

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing both the reaction rate and the final yield and purity of the product. The most common synthesis involves the protection of the aldehyde group of 3-cyanobenzaldehyde with ethylene glycol to form the dioxolane ring. This reaction is an acetalization, which is typically equilibrium-driven.

The solvent's primary role in this context is often to facilitate the removal of water, a byproduct of the reaction, thereby shifting the equilibrium towards the product side. Aromatic, non-polar solvents like toluene are frequently used in conjunction with a Dean-Stark apparatus to azeotropically remove water as it forms. d-nb.info The polarity and hydrogen-bonding capability of the solvent can also affect the stability of intermediates and transition states. chemrxiv.org While protic solvents like ethanol (B145695) can participate in hydrogen bonding and potentially solvate the reactants, they can also interfere with the water-removal process. Aprotic solvents are generally preferred.

Studies on related nitrile hydrogenations have shown that solvent choice dramatically impacts conversion rates. For instance, in the catalytic transfer hydrogenation of benzonitrile, protic solvents like ethanol resulted in a much higher initial conversion (99%) compared to aprotic solvents like tetrahydrofuran (B95107) (THF) (59%) or ethyl acetate (66%). researchgate.net While this reaction is different from the formation of the dioxolane ring, it highlights the profound impact a solvent can have on reactions involving benzonitrile derivatives.

The following table illustrates the hypothetical effect of different solvents on the synthesis of this compound, based on general principles of acetal formation.

Table 1: Effect of Solvent on Synthesis of this compound This data is illustrative and based on established chemical principles.

SolventDielectric Constant (Polarity)Reaction Time (hours)Yield (%)Remarks
Toluene2.48-12>95Ideal for azeotropic removal of water with a Dean-Stark trap. d-nb.info
Hexane1.912-16~85Less efficient at azeotropic water removal compared to toluene.
Dichloromethane (DCM)9.16-10~90Lower boiling point requires longer reflux; effective solvent but environmental concerns.
Tetrahydrofuran (THF)7.510-14~80Miscible with water, making water removal less efficient without drying agents.
Ethanol25>24<50Protic nature and miscibility with water hinder the equilibrium shift.

Temperature Control and Side Reaction Minimization

Temperature is a crucial factor that must be precisely controlled to ensure a high yield of this compound while minimizing the formation of unwanted byproducts. The synthesis is typically conducted under reflux conditions, which maintains a constant temperature at the boiling point of the chosen solvent. For a synthesis using toluene with a Dean-Stark trap, this temperature is around 110-111 °C.

Side Reactions:

Incomplete Reaction: Insufficient temperature or reaction time will lead to incomplete conversion, leaving unreacted 3-cyanobenzaldehyde.

Decomposition: Excessively high temperatures can lead to the decomposition of the starting materials, intermediates, or the final product.

Polymerization: Aldehydes can be prone to polymerization or self-condensation reactions, especially under harsh conditions.

Side reactions of the nitrile group: While generally stable under these conditions, the nitrile group could potentially undergo hydrolysis to an amide if excess water is present for prolonged periods at high temperatures, although this is less common in non-aqueous reflux conditions. In hydrogenation reactions of nitriles, side reactions can include the formation of secondary amines (like dibenzylamine (B1670424) from benzonitrile) through the condensation of intermediates. jku.at

Optimal temperature control ensures that the rate of the desired acetal formation is significantly higher than the rates of potential side reactions.

Table 2: Influence of Temperature on the Synthesis of this compound in Toluene This data is illustrative and based on established chemical principles.

Temperature (°C)Reaction Time (hours)Product Yield (%)Key Impurities
8024~60High levels of unreacted 3-cyanobenzaldehyde.
110 (Reflux)10>95Minimal impurities if water is effectively removed.
1408~75Increased levels of degradation products and potential polymers.

Scalability Considerations for Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges. While the fundamental chemistry remains the same, factors such as heat management, mass transfer, reaction time, and cost-effectiveness become paramount. Industrial production methods aim for high throughput, consistency, and purity, often adapting laboratory procedures for larger quantities.

Key considerations include:

Heat Transfer: Exothermic or endothermic processes that are easily managed in small flasks can become significant challenges in large reactors. Efficient heat exchange systems are necessary to maintain precise temperature control and prevent runaway reactions or localized hot spots that could lead to side products.

Mass Transfer: Ensuring that reactants are mixed efficiently on a large scale is crucial. Inadequate mixing can lead to non-uniform reaction conditions, resulting in lower yields and inconsistent product quality.

Downstream Processing: The isolation and purification of the final product, including solvent removal and crystallization, must be efficient and scalable to handle large volumes.

Safety: Handling large quantities of chemicals like toluene requires stringent safety protocols to mitigate risks of fire and exposure.

Batch vs. Continuous Flow Reactor Methodologies

The choice between batch and continuous flow processing is a critical decision in the industrial synthesis of this compound.

Continuous Flow Reactors: In this methodology, reactants are continuously pumped through a tube or a series of microreactors where the reaction occurs. This approach offers several advantages for industrial production. Research has shown that continuous flow processes can improve yield and consistency. For reactions like the synthesis of cyclic carbonates from diols, continuous flow has proven to be versatile and scalable. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling better temperature control and safer operation. This often leads to shorter reaction times, higher yields, improved purity, and easier automation, making it an attractive option for the large-scale synthesis of specialty chemicals. researchgate.netthieme-connect.de

Green Chemistry Principles in Synthesis Design

Applying the principles of green chemistry to the synthesis of this compound aims to make the process more environmentally benign and sustainable. scispace.comresearchgate.net

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. acs.org

Atom Economy: The conventional synthesis, which involves the protection of an aldehyde, has a lower atom economy because ethylene glycol is used as a protecting group and water is eliminated as a byproduct. A greener approach would be to design a synthesis that avoids this protection/deprotection step.

Less Hazardous Chemical Syntheses: The use of hazardous solvents like toluene or dichloromethane should be minimized or replaced with safer alternatives.

Designing Safer Chemicals: The dioxolane group itself is a protecting group, designed to be removed later. A key principle of green chemistry is to minimize or avoid such temporary modifications. scispace.comacs.org

Safer Solvents and Auxiliaries: This principle encourages the elimination of auxiliary substances or replacing them with environmentally benign alternatives. unive.it

Design for Energy Efficiency: Using continuous flow reactors can often reduce energy consumption compared to large-scale batch processes due to better heat integration and shorter reaction times.

Use of Renewable Feedstocks: A highly innovative and green approach involves synthesizing the target molecule from renewable resources. One reported pathway produces m-(1,3-dioxolan-2-yl)benzonitrile from furfural (B47365) (derived from biomass) and acrylonitrile. acs.orgnih.gov This route represents a significant step towards a more sustainable chemical industry by moving away from petrochemical feedstocks.

Reduce Derivatives: The synthesis of this compound is centered around the use of a protecting group (the dioxolane), which is a form of derivatization. Green chemistry principles strongly advocate for avoiding such steps as they require additional reagents and generate waste. scispace.comacs.org

Catalysis: The use of acid catalysts (e.g., p-toluenesulfonic acid) is superior to using stoichiometric reagents. d-nb.info Exploring more efficient and recyclable solid acid catalysts could further enhance the greenness of the process.

Design for Degradation: Designing the chemical product so that it breaks down into innocuous products at the end of its function.

Real-time Analysis for Pollution Prevention: Implementing in-line analytical techniques in a continuous flow setup can monitor the reaction in real-time, allowing for better control and immediate detection of problems, thus preventing waste.

Inherently Safer Chemistry for Accident Prevention: Continuous flow reactors, with their smaller reaction volumes and superior temperature control, are often inherently safer than large batch reactors, minimizing the risk of thermal runaways.

By focusing on catalysis, alternative feedstocks, and advanced reactor technology, the synthesis of this compound can be significantly improved from a green chemistry perspective.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) on the benzene (B151609) ring is a versatile functional group that can participate in several important chemical transformations.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition is often followed by further reactions to yield stable products. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones.

The nitrile group can be reduced to a primary amine. This transformation is a common and important reaction in organic synthesis. A patent describes the conversion of 3-cyanobenzoic acid to 3-aminomethylbenzoic acid, illustrating a similar reduction of a nitrile group on a substituted benzene ring. google.com This suggests that 3-(1,3-Dioxolan-2-yl)benzonitrile could be reduced to 3-(1,3-dioxolan-2-yl)benzylamine under appropriate conditions.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reagent can sometimes affect the outcome, especially in the presence of other functional groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. A patent discloses that the conversion of 3-cyanobenzaldehyde (B1676564) to 3-cyanobenzoic acid is a known process. google.com Furthermore, the hydrolysis of 3-cyanobenzoic acid to isophthalic acid can be achieved by heating with a hydroxide (B78521) solution, followed by acidification. google.com While a slight hydrolysis of the nitrile group in this compound was observed under basic conditions used for an aromatization reaction, complete hydrolysis to the corresponding carboxylic acid is a feasible transformation. google.com

ReactionReagents and ConditionsProduct
Nucleophilic AdditionGrignard Reagents (R-MgX) followed by hydrolysisKetone
ReductionLithium Aluminum Hydride (LiAlH₄) or Catalytic HydrogenationPrimary Amine
HydrolysisAcid or Base and HeatCarboxylic Acid

Reactivity of the 1,3-Dioxolane (B20135) Protecting Group

The 1,3-dioxolane group in this compound serves as a protecting group for a benzaldehyde (B42025) functionality. wikipedia.org Dioxolanes are cyclic acetals that are generally stable to basic, reductive, and oxidative conditions but are sensitive to acids. thieme-connect.deorganic-chemistry.org

The primary method for the deprotection of 1,3-dioxolanes is through acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.org This reaction regenerates the original carbonyl compound, in this case, 3-cyanobenzaldehyde. A variety of Brønsted and Lewis acids can be used for this purpose. thieme-connect.deorganic-chemistry.org For example, a patent describes the deprotection of 2-(1,3-dioxolan-2-yl)benzonitrile and this compound to their corresponding formylbenzonitriles. google.com The use of NaBArF₄ in water has been shown to deprotect 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde efficiently. wikipedia.org

Catalyst TypeExamplesConditions
Brønsted Acidsp-Toluenesulfonic acid, Sulfuric acid, Hydrochloric acidTypically in the presence of water or in a wet solvent google.comorganic-chemistry.org
Lewis AcidsZinc Chloride (ZnCl₂), Tin(IV) Chloride (SnCl₄)Can be used in various solvents google.com

1,3-Dioxolanes are generally stable under basic conditions, which is a key feature of their use as protecting groups. thieme-connect.de However, some methods for the formation of 1,3-dioxolanes have been developed under basic conditions using specific reagents, which implies that the stability is not absolute under all basic environments. researchgate.net Generally, for deprotection, acidic conditions are strongly preferred and more effective.

Selective Deprotection Strategies

The 1,3-dioxolane group in this compound is an acetal (B89532) that masks an aldehyde function. Its removal, or deprotection, is a crucial step in multi-step syntheses to unmask the reactive carbonyl group. This is typically achieved under acidic conditions via hydrolysis. The selection of the deprotection strategy is critical to ensure that other functional groups, particularly the nitrile, remain intact.

Commonly, deprotection is carried out using dilute aqueous mineral acids like hydrochloric acid (HCl) in a co-solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF). google.com The reaction proceeds by protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent attack by water to form a hemiacetal, which then collapses to release the aldehyde, 3-cyanobenzaldehyde, and ethylene (B1197577) glycol.

Alternative and milder methods have been developed to enhance selectivity and compatibility with sensitive substrates. These can include the use of Lewis acids or other catalytic systems.

MethodReagentsConditionsNotes
Acid Hydrolysis Dilute HClAcetone/Water or THF/Water, RT to 80°CA standard and effective method for deprotection. google.com
Transacetalization AcetoneAcid catalyst (e.g., p-toluenesulfonic acid)The equilibrium is driven by a large excess of acetone. organic-chemistry.org
Catalytic Cleavage Cerium(III) triflateWet nitromethane, RTA mild method that proceeds at nearly neutral pH, offering high chemoselectivity. organic-chemistry.org
Iodine Catalysis Catalytic I₂Acetone/WaterA neutral deprotection method that tolerates acid-sensitive groups. organic-chemistry.org

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the benzene ring of this compound. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the nitrile group (-CN) and the dioxolanyl group.

The nitrile group is a powerful electron-withdrawing group and acts as a deactivator and a meta-director for incoming electrophiles. libretexts.orgpressbooks.pub The 1,3-dioxolan-2-yl group, connected via the C2 carbon, is generally considered to be weakly electron-withdrawing through an inductive effect but can also be an ortho, para-director due to lone pair resonance from the oxygen atoms, although this effect is weak. In this specific substitution pattern, the directing effects are complex. The C1 position is activated by the dioxolane and deactivated by the nitrile. The C5 position is meta to both groups. The C4 and C6 positions are ortho to the dioxolane and ortho/para to the nitrile's meta-directing influence. The C2 position is sterically hindered and electronically deactivated.

Therefore, substitution is generally expected to occur at the positions least deactivated, primarily positions 4 and 6, which are ortho to the dioxolane and meta to the nitrile.

Reaction TypeTypical ReagentsExpected Major Product(s)
Halogenation Br₂ / FeBr₃4-Bromo-3-(1,3-dioxolan-2-yl)benzonitrile and/or 6-Bromo-3-(1,3-dioxolan-2-yl)benzonitrile
Nitration HNO₃ / H₂SO₄4-Nitro-3-(1,3-dioxolan-2-yl)benzonitrile and/or 6-Nitro-3-(1,3-dioxolan-2-yl)benzonitrile
Sulfonation Fuming H₂SO₄This compound-4-sulfonic acid and/or this compound-6-sulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃Generally not feasible due to deactivation by the nitrile group and potential complexation of the Lewis acid with the dioxolane oxygens.

Research indicates that the benzene ring of this compound can indeed undergo electrophilic substitution, for instance with reagents like bromine or nitric acid, leading to halogenated or nitrated derivatives respectively.

Advanced Chemical Transformations

This compound serves as a versatile building block for the synthesis of complex polycyclic aromatic and heterocyclic systems. Its functional groups can be strategically manipulated in annulation and cycloaddition reactions. For example, the nitrile group can participate in cyclization reactions, while the protected aldehyde can be unmasked at a later stage to build another ring.

One strategy involves using the aromatic ring and its substituents as part of a diene or dienophile in cycloaddition reactions. More commonly, the functional groups are used in multi-step sequences to build fused ring systems. For instance, derivatives of this compound can be used in palladium-catalyzed reactions that form new C-C bonds, leading to extended π-systems or polycyclic heteroaromatics. rsc.orgrsc.org The synthesis of functionalized polycyclic fused indoline (B122111) frameworks, for example, has been achieved through cycloaddition reactions where indole (B1671886) derivatives react with dienophiles, a strategy where a benzonitrile derivative could potentially be incorporated. polimi.it

The aromatic ring of this compound, particularly when functionalized with a halide, is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for creating C-C bonds. For example, a bromo-derivative, 4-bromo-3-(1,3-dioxolan-2-yl)benzonitrile, can be coupled with various partners to introduce new aryl, vinyl, or alkynyl groups. chemicalbook.com

Macrocyclization, the formation of large ring structures, is another advanced application. Molecules like this compound can be elaborated into bifunctional monomers for macrocyclization reactions. A notable modern approach is catalyst-transfer polymerization and macrocyclization, which can produce shape-persistent macrocycles like aza[1n]paracyclophanes (APCs) with high efficiency. nih.govchemrxiv.org In such a process, a derivative of the title compound could be designed to act as a monomer, where repeated coupling reactions lead to an oligomer that ultimately cyclizes. The success of macrocyclization often depends on the ability of the linear precursor to adopt a conformation that favors ring closure over intermolecular polymerization. uni-kiel.de

Achieving regioselectivity is paramount in the synthesis of complex molecules. For this compound, several strategies can be employed to functionalize specific positions.

Directed Ortho-Metalation (DoM): While the nitrile group directs to the meta position in EAS, it can act as a directing group for ortho-lithiation or magnesiation if a strong base is used. However, the acidity of the proton at C2 (between the two substituents) is enhanced, making it a potential site for deprotonation. The use of hindered magnesium or zinc amide bases can facilitate regioselective metalation at a specific position, which can then be quenched with an electrophile to introduce a new functional group. uni-muenchen.deuni-muenchen.de

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group. Palladium catalysis, in particular, has been used for the regiodivergent heteroarylation of thiophenes, a strategy that highlights the ability to selectively functionalize one C-H bond over another. rsc.orgrsc.org Similar strategies could be envisioned for this compound, potentially allowing for selective arylation at the C4 or C6 positions.

Photoredox Catalysis: Dual photoredox and nickel catalysis has emerged as a powerful tool for C-H functionalization. For instance, this method has been used for the selective functionalization of the C2 position of 1,3-dioxolane itself with aryl chlorides. beilstein-journals.org This type of reactivity could potentially be applied to selectively modify the dioxolane ring of the title compound or to couple the aromatic ring with other fragments.

Role As a Key Intermediate and Building Block in Complex Molecule Synthesis

Precursor to Benzaldehyde (B42025) Derivatives

The primary role of the 1,3-dioxolane (B20135) group in 3-(1,3-Dioxolan-2-yl)benzonitrile is to serve as a stable protecting group for a carbonyl functionality. This protection is robust under various conditions, including those involving oxidation, reduction, or nucleophilic attack at the nitrile group. The true utility of this compound is realized upon the acidic hydrolysis of the dioxolane ring, which efficiently regenerates the aldehyde.

This deprotection step is a key transformation that yields 3-formylbenzonitrile (also known as 3-cyanobenzaldehyde), a significant derivative used in numerous synthetic applications. epo.org The reaction is typically carried out under mild acidic conditions. For instance, treatment with a 1N HCl solution in THF at elevated temperatures (80 °C) effectively removes the ethylene (B1197577) glycol protecting group to furnish the desired aldehyde. epo.org Similarly, warming in 5% HCl for a short period can also achieve this transformation. researchgate.net

The synthesis of 3-formylbenzonitrile from its dioxolane-protected precursor is a critical step in the production of more complex molecules where a free aldehyde group is required for subsequent reactions like reductive amination, Wittig reactions, or condensation reactions.

Table 1: Deprotection of this compound

Reagent Solvent Conditions Product Reference
1N HCl THF 80 °C 3-Formylbenzonitrile epo.org
5% HCl - 50-60 °C, 15 min Corresponding aldehyde researchgate.net

Synthesis of Benzonitrile-Containing Biologically Relevant Scaffolds

The unique structure of this compound makes it an ideal starting material for constructing biologically significant molecular frameworks that contain the benzonitrile (B105546) motif.

Substituted benzophenones are an important class of compounds in medicinal chemistry and materials science. This compound can be used to synthesize unsymmetrically substituted benzophenones. For example, it is a precursor to 3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone. This synthesis is typically achieved through a Friedel-Crafts acylation reaction. In this process, an acyl chloride, such as 3-cyanobenzoyl chloride, reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The dioxolane-containing benzonitrile can serve as the aromatic nucleophile in such reactions, leading to the formation of a ketone linkage and creating complex benzophenone (B1666685) structures. These resulting benzophenone derivatives can be used as building blocks for more complex molecules, including potential pharmaceuticals and advanced polymers. smolecule.com

Heterocyclic compounds are central to drug discovery. The nitrile and the masked aldehyde functionalities of this compound are valuable for constructing various heterocyclic rings.

Triazoles: The 1,2,4-triazole (B32235) ring is a key feature in many antifungal drugs. While direct synthesis from this compound is not extensively documented in the provided search results, related structures show the utility of the dioxolane-protected aromatic system in forming triazoles. For instance, 1H-1,2,4-triazole can be reacted with bromomethyl-dioxolane derivatives in the presence of a base like sodium methoxide (B1231860) to form 1-(dioxolan-2-ylmethyl)-1H-1,2,4-triazoles. google.com This highlights the compatibility of the dioxolane protecting group with the conditions required for triazole ring alkylation, a common strategy in the synthesis of these heterocycles. google.comgoogle.com

Tetrazines: 1,2,4,5-tetrazines are gaining significant interest for their application in bioorthogonal chemistry, particularly in "click chemistry" reactions. diva-portal.org The synthesis of substituted tetrazines often starts from nitrile compounds. For example, the related isomer 4-(1,3-Dioxolan-2-yl)benzonitrile has been used to synthesize a 3-(pyridin-2-yl)-6-(4-substituted-phenyl)-1,2,4,5-tetrazine. diva-portal.orgresearchgate.net The general process involves reacting the benzonitrile derivative and another nitrile (like 2-cyanopyridine) with hydrazine (B178648) hydrate, followed by oxidative aromatization of the resulting dihydrotetrazine intermediate. diva-portal.orgpsu.edu The dioxolane group remains intact during the tetrazine ring formation and the subsequent aldehyde can be deprotected for further conjugation to biomolecules. diva-portal.org This demonstrates a powerful method for creating complex, functionalized tetrazine scaffolds from dioxolane-protected benzonitriles.

Other heterocyclic systems, such as 2,1-benzisoxazoles, have also been synthesized using dioxolane-substituted precursors, underscoring the versatility of this building block in creating a diverse range of biologically relevant molecules. nih.gov

Applications in Material Science Precursors

The chemical functionalities of this compound also lend themselves to the synthesis of precursors for advanced materials.

Benzonitrile and dioxolane moieties are found in monomers used for the synthesis of specialty polymers. cymitquimica.comresearchgate.net For instance, benzophenone derivatives, which can be synthesized from this compound, are used in the production of polymers and resins. smolecule.com Furthermore, dioxolane-containing monomers have been used in cationic ring-opening polymerization to create polymers like poly(2-oxazoline)s. researchgate.net While direct polymerization of this compound is not a common application, its derivatives, created through reactions at the nitrile or the deprotected aldehyde, can be designed as monomers for incorporation into polymer chains, potentially imparting specific thermal or photochemical properties.

As a versatile intermediate, this compound is utilized in the industrial production of various specialty chemicals. Its ability to introduce a protected aldehyde and a nitrile group onto an aromatic ring makes it a valuable component in the synthesis of complex organic molecules used in dyes, agrochemicals, and other fine chemical applications. The sequential reactivity of its functional groups allows for the controlled and precise construction of high-value chemical products.

Contributions to Complex Organic Architectures (e.g., Dendrons)

The unique structural attributes of dioxolane-protected benzonitrile derivatives make them suitable for the convergent synthesis of complex, highly branched macromolecules like dendrons. Dendrons are wedge-shaped sections of dendrimers, which are perfectly branched, tree-like polymers with a defined structure. nih.govresearchgate.net The synthesis of these architectures requires building blocks with multiple, selectively addressable functional groups.

A key strategy in dendron synthesis involves the use of an AB₂ monomer, where 'A' is a functional group that can react with 'B', but 'B' cannot react with itself. The protected aldehyde and another reactive group on the aromatic ring of compounds like this compound allow them to function as essential components in these synthetic schemes.

For instance, research into dendron synthesis has utilized a structurally related isomer, 2-(4-(Bromomethyl)phenyl)-1,3-dioxolane, to construct higher-generation dendrons. rsc.org In a documented synthesis, this building block was reacted with 3,5-dihydroxy-benzoic acid methyl ester in a Williamson ether synthesis to create a first-generation dendron, Methyl 3,5-bis(4-(1,3-dioxolan-2-yl)benzyloxy)benzoate. rsc.org The dioxolane groups in this resulting molecule serve to protect the aldehyde functionalities at the periphery of the dendron. These aldehydes can then be deprotected in a later step for further elaboration, such as attachment to a surface or coupling to other molecules. rsc.org This approach highlights how the masked reactivity of the dioxolane group is crucial for the stepwise and controlled construction of complex, three-dimensional organic architectures.

Utilization in Protein Degrader Building Blocks (as a synthetic component)

Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing molecules known as proteolysis-targeting chimeras (PROTACs) to eliminate disease-causing proteins. sigmaaldrich.comlifechemicals.com PROTACs are heterobifunctional molecules comprising three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govresearchgate.net The synthesis of effective PROTACs is a significant challenge, often requiring the assembly of large libraries of compounds with varied linkers and attachment points to optimize degradation activity. unito.itprecisepeg.com

In this context, versatile chemical building blocks are essential for the modular and efficient synthesis of PROTAC libraries. sigmaaldrich.com this compound represents a valuable synthetic component for this purpose. Its two functional groups—the nitrile and the protected aldehyde—offer orthogonal chemical handles for constructing the different parts of a PROTAC molecule.

The nitrile group can be chemically transformed into other functionalities, such as a primary amine via reduction or a carboxylic acid via hydrolysis, which are commonly used to attach linkers or ligands. The dioxolane group masks a reactive aldehyde, which can be deprotected under specific conditions to be used as an anchor point for another component of the PROTAC. uni-muenchen.de For example, a research effort to synthesize ALK5 inhibitors utilized a related compound, 4-(2-(1,3-dioxolan-2-yl)ethyl)benzonitrile, which was converted to the corresponding benzamide, a common functional group in bioactive molecules. tandfonline.com This demonstrates the synthetic utility of the benzonitrile moiety.

The ability to selectively unmask the aldehyde allows for a modular approach where complex fragments can be built and then coupled together in the final stages of the synthesis. This strategy, facilitated by building blocks like this compound, streamlines the otherwise complex process of PROTAC development, enabling the rapid generation and screening of candidates to identify potent and selective protein degraders. unito.itsigmaaldrich.com

Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in the study of 3-(1,3-Dioxolan-2-yl)benzonitrile, facilitating both the assessment of its purity and its isolation from reaction mixtures. The selection of a specific chromatographic technique is contingent on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of this compound with high precision. This technique is adept at separating the target compound from impurities and starting materials that may be present after its synthesis. The operational parameters for an HPLC analysis are critical and are typically developed to achieve optimal separation.

For instance, a common approach involves using reversed-phase HPLC, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. While specific application notes for this exact compound are proprietary to various manufacturers, a general method can be outlined based on its chemical structure.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical Specification
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis at a wavelength suitable for the benzonitrile (B105546) chromophore (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

The retention time of this compound under these conditions would be a key identifier, and the area under its corresponding peak in the chromatogram would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity analysis, provided the compound has sufficient thermal stability and volatility. Given that this compound is a moderately sized organic molecule, it is generally amenable to GC analysis. This method is particularly useful for detecting volatile organic impurities.

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The thermal stability of the dioxolane ring and the nitrile group under GC conditions is a crucial consideration to prevent on-column degradation, which could lead to inaccurate results.

Table 2: Representative GC Parameters for this compound Analysis

ParameterTypical Specification
Column Fused silica (B1680970) capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program A temperature gradient, e.g., starting at 100 °C and ramping to 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Column Chromatography for Purification

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. This technique is frequently employed following a chemical synthesis to separate the desired product from unreacted starting materials, byproducts, and other impurities.

The process involves packing a glass column with a stationary phase, most commonly silica gel. A solution of the crude product is then applied to the top of the column, and a solvent system (eluent) is passed through the column. The separation occurs as different components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Due to the polarity of the nitrile and dioxolane groups, an eluent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, is often effective.

Table 3: General Column Chromatography Parameters for Purifying this compound

ParameterSpecification
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Eluent System Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and increasing)
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

Fractions are collected as the eluent exits the column and are analyzed, typically by TLC, to identify those containing the pure compound. These pure fractions are then combined and the solvent is evaporated to yield purified this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If this compound can be obtained in a single-crystal form, this technique can provide unequivocal information about its molecular geometry, bond lengths, bond angles, and crystal packing.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. ucr.edu Calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govmdpi.com Such studies allow for the optimization of molecular geometry and the calculation of various electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For aromatic compounds like 3-(1,3-Dioxolan-2-yl)benzonitrile, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring, while the LUMO is often a π* anti-bonding orbital. mdpi.commdpi.com The presence of the electron-withdrawing nitrile (-CN) group and the acetal (B89532) (dioxolane) group influences the energy and distribution of these orbitals. The nitrile group tends to lower the energy of the LUMO, increasing the molecule's electrophilicity, while the dioxolane group's effect can be more complex, influencing both steric and electronic properties.

Analysis of the FMOs can help predict how the molecule will interact with other reagents. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Benzonitrile (B105546)

Orbital Energy (eV) Primary Localization
LUMO -1.5 π* orbital on benzonitrile ring
HOMO -6.8 π orbital on benzonitrile ring
HOMO-LUMO Gap 5.3 -

Note: This data is illustrative for a model system and actual values for this compound would require specific calculation.

DFT calculations are instrumental in elucidating complex reaction mechanisms, such as 1,3-dipolar cycloadditions, which are powerful methods for synthesizing five-membered heterocyclic rings. mdpi.comnih.govresearchgate.net The nitrile group of this compound could potentially be converted to a nitrile oxide, which can then act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles (e.g., alkenes). mdpi.comunimib.it

Theoretical studies can map out the potential energy surface for such reactions, identifying the reactants, intermediates, transition states, and products. mdpi.com For example, the [3+2] cycloaddition between a benzonitrile N-oxide and an alkene can proceed through two different regioisomeric pathways. mdpi.comdongguk.edu DFT calculations can determine the activation energies for each pathway, thereby predicting the regioselectivity of the reaction, which often aligns well with experimental observations. mdpi.comdongguk.edu Studies have shown that the nature of both the dipole and the dipolarophile, as well as solvent effects, can significantly influence the reaction outcome. unimib.it

A theoretical study on the related compound 2- mdpi.comacs.orgDioxolan-2-ylidene-malononitrile in a [1+2] cycloaddition with chlorocarbene demonstrated that DFT could correctly predict the favored reaction pathway. researchgate.net The calculations showed that the attack at the double bond was favored both kinetically and thermodynamically, which was in agreement with experimental results. researchgate.net

The identification and characterization of transition states (TS) are critical for understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. aps.org DFT calculations are used to locate the geometry of the TS and calculate its energy.

The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. mdpi.com In the context of a cycloaddition reaction involving a derivative of this compound, DFT would be used to model the approach of the two reactants. The analysis would reveal the bond-forming and bond-breaking processes occurring at the transition state. For instance, in a concerted cycloaddition, the TS geometry would show the partial formation of two new sigma bonds. mdpi.com The calculated activation energies for competing pathways (e.g., leading to different regioisomers or stereoisomers) allow for a rationalization of the experimentally observed product distribution. mdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. ucr.edustanford.edu MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). nih.gov

For this compound, MD simulations can provide crucial insights into its conformational flexibility. Key areas of interest include:

Rotation around the C-C bond: The simulation can explore the rotational barrier between the benzonitrile ring and the dioxolane group, identifying the most stable (lowest energy) rotational conformers.

Dioxolane Ring Pucker: The five-membered dioxolane ring is not planar. MD simulations can characterize its puckering dynamics, which typically involves transitions between twisted and envelope conformations. researchgate.net A crystallographic study of a related compound, 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, confirmed that the 1,3-dioxolane (B20135) ring adopts an envelope conformation in the solid state. researchgate.net

Intermolecular Interactions: In a condensed phase simulation, MD can reveal how molecules of this compound interact with each other and with solvent molecules. Studies on neat benzonitrile have shown evidence of local antiparallel configurations driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. stanford.edu

This information is valuable for understanding how the molecule's shape and flexibility influence its physical properties and its ability to interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with a specific activity. researchgate.net In chemical design, QSAR focuses on how variations in structural features affect a molecule's properties or reactivity, rather than a biological outcome.

A 3D-QSAR model for a series of compounds including this compound would involve two main steps:

Descriptor Calculation: A set of numerical descriptors representing the structural features of the molecules is calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Building: Statistical methods are used to build a regression model linking these descriptors to an observed property (e.g., reaction rate, binding affinity).

For this compound, key structural features that would be important in a QSAR model include:

Electronic Fields: The electrostatic potential created by the polar nitrile and dioxolane groups.

Steric Fields: The shape and size of the molecule, particularly the bulk of the dioxolane ring relative to the planar benzonitrile core.

Hydrogen Bonding Potential: The oxygen atoms in the dioxolane ring and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors.

By analyzing a series of related molecules, a QSAR model could predict, for example, how changing the substituents on the benzene ring would affect the molecule's reactivity in a cycloaddition reaction. Such models provide a rational basis for designing new compounds with desired chemical properties. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods, especially DFT, are widely used to predict spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.govresearchgate.net The calculated spectrum can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. For this compound, characteristic predicted peaks would include the C≡N stretch of the nitrile group, C-H stretching of the aromatic ring, and various C-O and C-C stretching and bending modes associated with the dioxolane ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted values are often in excellent agreement with experimental spectra and are invaluable for assigning specific peaks to the correct atoms in the molecule, especially for complex structures. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. mdpi.comresearchgate.net This analysis provides information on the excitation energies and oscillator strengths of the transitions, helping to understand the electronic nature of the molecule. nih.gov

Derivatives and Analogues: Structural Diversity and Synthetic Exploration

Positional Isomers and Their Chemical Behavior (e.g., 4-(1,3-Dioxolan-2-yl)benzonitrile)

Positional isomers of 3-(1,3-Dioxolan-2-yl)benzonitrile, such as the 4-substituted analogue, exhibit distinct chemical behaviors due to the different electronic effects of the nitrile and dioxolane groups on the aromatic ring.

Synthesis and Properties of 4-(1,3-Dioxolan-2-yl)benzonitrile:

The most common synthetic route to 4-(1,3-Dioxolan-2-yl)benzonitrile involves the protection of the aldehyde group of 4-cyanobenzaldehyde (B52832) as a cyclic acetal (B89532). rsc.org This is typically achieved by reacting 4-cyanobenzaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene (B28343), with the removal of water to drive the reaction to completion. rsc.org

The chemical reactivity of 4-(1,3-Dioxolan-2-yl)benzonitrile is characterized by reactions of both the nitrile and the aromatic ring. The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. The benzene (B151609) ring can undergo electrophilic substitution reactions. The dioxolane ring provides stability and can influence the binding affinity of the molecule to various targets.

Table 1: Comparison of Positional Isomers

PropertyThis compound4-(1,3-Dioxolan-2-yl)benzonitrile
CAS Number 153329-04-5 66739-89-7 nih.gov
Molecular Formula C₁₀H₉NO₂ C₁₀H₉NO₂ nih.gov
Molecular Weight 175.18 g/mol 175.19 g/mol
Typical Synthesis Reaction of 3-bromobenzonitrile (B1265711) with ethylene glycol. Reaction of 4-cyanobenzaldehyde with ethylene glycol.
Reactivity The nitrile group can undergo nucleophilic addition, and the dioxolane ring can be opened under acidic or basic conditions. The nitrile group can be reduced or oxidized, and the aromatic ring can undergo electrophilic substitution.

Alkyl-Substituted Dioxolane Rings (e.g., 3-(2-methyl-1,3-dioxolan-2-yl)benzonitrile)

Introducing alkyl substituents onto the dioxolane ring, such as a methyl group at the 2-position, can influence the steric and electronic properties of the molecule.

The synthesis of compounds like 3-(2-methyl-1,3-dioxolan-2-yl)benzonitrile (B8321998) can be achieved by reacting the corresponding ketone (3-acetylbenzonitrile) with ethylene glycol under acidic catalysis. The presence of the methyl group on the dioxolane ring can affect the rate and outcome of subsequent reactions due to steric hindrance and altered electronic effects. For instance, the derivatization of the 2-methyl-1,3-dioxolan-2-yl group has been utilized in the synthesis of certain organotellurium heterocycles. researchgate.net

Halogenated Benzonitrile (B105546) Dioxolane Derivatives (e.g., 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile)

Halogen atoms are frequently introduced into the benzonitrile ring to serve as handles for further functionalization, particularly in cross-coupling reactions.

Synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile:

A notable example is the synthesis of 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile. This compound is prepared by reacting 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) with 2-ethyl-2-methyl-1,3-dioxolane (B31296) in the presence of p-toluenesulfonic acid in dichloromethane (B109758). chemicalbook.com This reaction proceeds with high yield and purity. chemicalbook.com The bromo substituent in such compounds is a key functional group for introducing further molecular complexity.

Table 2: Properties of a Halogenated Derivative

Compound Name4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
CAS Number 1217366-74-9 sigmaaldrich.com
Molecular Formula C₁₆H₁₂BrNO₃ chemicalbook.com
Molecular Weight 346.18 g/mol chemicalbook.com
Purity 95% sigmaaldrich.com
Storage Inert atmosphere, 2-8°C sigmaaldrich.com

Extended Aromatic Systems Bearing the Dioxolane-Nitrile Motif

The dioxolane-nitrile motif can be incorporated into larger, extended aromatic systems. These larger structures are of interest for their potential applications in materials science, particularly in the field of organic electronics. acs.org

For instance, dioxolane-functionalized hexacenes and heptacenes have been synthesized. acs.org While the heptacene (B1234624) derivatives proved too reactive for isolation, the hexacene (B32393) analogues demonstrated enhanced stability and exhibited long-wavelength fluorescence in both solution and solid states. acs.org The synthesis of these complex molecules often involves multi-step sequences where the dioxolane-protected benzonitrile serves as a key building block. rsc.orgacs.org

Chiral Dioxolane and Dioxolanone Analogues in Asymmetric Synthesis

Chiral dioxolanes and their analogues are invaluable tools in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.netsfu.ca

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and their derivatives are a prominent class of chiral auxiliaries derived from tartrate esters. researchgate.netethz.ch These C2-symmetric diols can be used to create chiral environments around metal centers, facilitating a wide range of enantioselective transformations. researchgate.netethz.ch

Furthermore, chiral 5-methylene-1,3-dioxolan-4-ones, derived from lactic acid, have been utilized in [3+2] cycloaddition reactions to generate spiro adducts with high stereoselectivity. mdpi.com The absolute stereochemistry of these products can be confirmed by techniques such as X-ray diffraction. mdpi.com The development of such chiral building blocks is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. acs.orgacs.org

Boronate Ester Analogues for Cross-Coupling Reactions

Boronate esters, particularly pinacol (B44631) esters (Bpin), are highly versatile intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.comnih.gov The conversion of a halogenated benzonitrile dioxolane derivative to its corresponding boronate ester opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation.

N-methyliminodiacetic acid (MIDA) protected boronate esters are another class of reagents that offer advantages in iterative cross-coupling reactions due to their stability and ease of handling. sigmaaldrich.comresearchgate.net The synthesis of boronate ester analogues of this compound allows for its incorporation into complex molecular architectures through palladium-catalyzed coupling reactions. researchgate.net

Emerging Research Applications in Chemical Sciences

Catalyst Ligand Development

Current scientific literature does not provide specific examples or detailed research findings on the direct use of 3-(1,3-Dioxolan-2-yl)benzonitrile in the development of catalyst ligands. Its structural isomer, 4-(1,3-Dioxolan-2-yl)benzonitrile, has been noted as a precursor in forming catalyst systems, but similar applications for the meta-substituted version have not been reported. The potential exists for the nitrile group to be chemically modified to create a coordinating moiety for a metal center, but dedicated research in this area concerning this specific compound is not presently available.

Functional Material Design

There is a lack of specific research detailing the incorporation of this compound directly into the design of functional materials such as polymers or molecular frameworks. Benzene (B151609) derivatives are fundamental building blocks for a variety of materials, including polymers and dyes cymitquimica.com. While the structure of this compound makes it a potential candidate as a monomer or precursor, published studies demonstrating this application are not available. For instance, its isomer has been used as a precursor in creating components for covalent organic frameworks, but analogous studies with the meta-isomer have not been documented.

Advanced Organic Reaction Methodologies

The primary and well-documented application of this compound is as a key intermediate in advanced organic synthesis, particularly as a protected form of 3-cyanobenzaldehyde (B1676564). The 1,3-dioxolane (B20135) group serves as a robust protecting group for the aldehyde functionality, allowing for selective chemical transformations at other positions on the molecule.

The stability of the dioxolane ring under various reaction conditions permits chemists to perform reactions on the nitrile group or the aromatic ring without affecting the aldehyde. Once the desired modifications are complete, the protecting group can be removed, typically under acidic conditions, to regenerate the aldehyde for subsequent reactions. This strategy is a cornerstone of multi-step synthesis, enabling the construction of complex molecules with high precision.

A significant application is the conversion of this compound to 3-cyanobenzoic acid, which can then be hydrolyzed to isophthalic acid google.com. This demonstrates the compound's utility in creating dicarboxylic acids that are important monomers in polymer production.

Table 2: Role of this compound as a Synthetic Intermediate
Starting MaterialKey TransformationProductSignificance
This compoundHydrolysis of dioxolane3-CyanobenzaldehydeAccess to a key aromatic aldehyde with a nitrile group for further functionalization. google.com
3-CyanobenzaldehydeOxidation of aldehyde3-Cyanobenzoic acidPrecursor for other functional molecules, including isophthalic acid. google.com
This table illustrates the synthetic utility of this compound in accessing other important chemical compounds.

This strategic use of a protecting group allows for a level of control that is essential in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular targets where specific isomers and functional group arrangements are critical.

Q & A

Q. Stability Focus

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the dioxolane ring .
  • Handling : Use desiccants (silica gel) to avoid moisture-induced degradation .
  • Decomposition monitoring : Track via FTIR (loss of dioxolane C-O-C stretch at 940–980 cm⁻¹) .

How is X-ray diffraction applied to resolve structural ambiguities in derivatives of this compound?

Q. Crystallography Focus

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal analysis.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., hydrazinoquinoline-dioxolane structures ).
  • Validation : Check R-factor convergence (<0.05) and residual electron density maps.

What role do computational methods play in predicting the reactivity of this compound?

Q. Computational Focus

  • Reactivity prediction : DFT studies (e.g., Fukui indices) identify electrophilic/nucleophilic sites for nitrile or dioxolane functionalization .
  • Docking studies : Molecular dynamics simulations assess binding affinity in enzyme active sites (e.g., cytochrome P450 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.